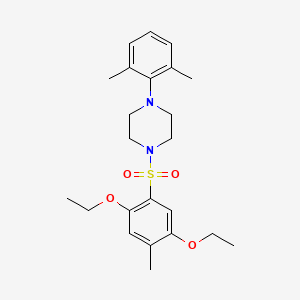
2-Methyl-4-(4-nitrophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-(4-nitrophenyl)butanoic acid” is a chemical compound with the molecular formula C11H13NO4 . It is also known by other names such as “4-Nitrophenyl butyrate”, “Butanoic acid, 4-nitrophenyl ester”, and "Methyl 4-(4-nitrophenyl)butanoate" . This compound is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents .
Synthesis Analysis
The synthesis of “2-Methyl-4-(4-nitrophenyl)butanoic acid” involves several steps. One method involves the use of microbial cells of cyanogen hydrolase bacillus subtilis when cyano is hydrolyzed to prepare 2-(4-nitrophenyl) butyric acid . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(4-nitrophenyl)butanoic acid” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java .Applications De Recherche Scientifique
Micro-Reactor Applications in Chemical Processes
Research on the two-phase alkaline hydrolysis of 4-nitrophenyl acetate in various micro-reactors provides insight into liquid–liquid flow regimes and mass transfer rates, which are crucial for optimizing chemical reactions in pharmaceutical and chemical manufacturing processes. This study showcases the potential for utilizing similar nitrophenyl-based compounds in micro-reactor systems to enhance reaction efficiencies and product yields (Plouffe, Roberge, & Macchi, 2016).
Metabolic Pathways and Enzyme Inhibition Studies
Investigations into the metabolism of tobacco-specific nitrosamines and their inhibition by compounds like phenethyl isothiocyanate shed light on the enzymatic processes involved in the activation and detoxification of carcinogenic compounds. This research can inform the development of chemopreventive agents targeting specific metabolic pathways, potentially relevant for compounds structurally related to 2-Methyl-4-(4-nitrophenyl)butanoic acid (Smith, Guo, Guengerich, & Yang, 1996).
Solubility and Partition Coefficient Studies
The Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase, including compounds with nitrophenyl groups, provide essential data for understanding the solubility and partitioning behavior of organic compounds in different solvents. Such data are vital for predicting the environmental fate, bioavailability, and pharmacokinetics of new chemicals and drugs (Hart, Grover, Zettl, Koshevarova, Zhang, Dai, Acree, Sedov, Stolov, & Abraham, 2015).
Analytical Method Development for Compound Detection
The development of liquid chromatography–tandem mass spectrometry methods for determining specific nitrosamine metabolites in biological samples exemplifies the importance of analytical techniques in monitoring exposure to hazardous substances. Similar methodologies could be applied to detect and quantify 2-Methyl-4-(4-nitrophenyl)butanoic acid or its metabolites in environmental and biological matrices, contributing to safety assessments and toxicological studies (Yao, Yang, Guan, Liu, Zheng, Wang, Zhu, & Zhang, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-(4-nitrophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(11(13)14)2-3-9-4-6-10(7-5-9)12(15)16/h4-8H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOLSYAGYMVTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-nitrophenyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B2662956.png)




![4-Methyl-3-morpholin-4-yl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2662965.png)
![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)
![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2662969.png)
![1-ethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662971.png)
![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)